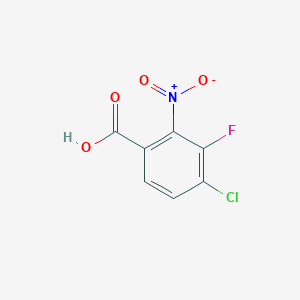

4-Chloro-3-fluoro-2-nitrobenzoic acid

Description

Contextual Significance of Halogenated and Nitrated Aromatic Carboxylic Acids in Chemical Sciences

Halogenated and nitrated aromatic carboxylic acids are fundamental building blocks in the landscape of chemical sciences. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) and nitro groups on a benzoic acid framework imparts distinct electronic and steric properties to the molecule. These substitutions significantly influence the compound's acidity, reactivity, and intermolecular interactions.

The electron-withdrawing nature of both halogens and nitro groups enhances the acidity of the carboxylic acid. Furthermore, these functional groups serve as versatile handles for a wide array of chemical transformations, making them invaluable intermediates in organic synthesis. For instance, the nitro group can be readily reduced to an amino group, opening pathways to a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The halogen substituents can participate in various cross-coupling reactions, allowing for the construction of complex molecular architectures.

In medicinal chemistry, the incorporation of halogens into drug candidates is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Similarly, the nitro group, while sometimes associated with toxicity, can also be a key pharmacophore in certain therapeutic agents.

Research Landscape of 4-Chloro-3-fluoro-2-nitrobenzoic Acid within Contemporary Organic Chemistry

The contemporary research landscape for halogenated nitrobenzoic acids is vibrant, with a continuous quest for novel synthetic routes and applications. While dedicated studies on this compound are not extensively documented in publicly available literature, research on its isomers and related compounds provides valuable insights into its potential areas of interest.

For example, compounds like 4-chloro-3-nitrobenzoic acid and various fluoro-nitrobenzoic acids are recognized as important intermediates in the synthesis of pharmaceuticals and dyes. wipo.int The synthesis of such compounds typically involves the nitration of a corresponding halogenated benzoic acid or the oxidation of a halogenated nitrotoluene. The regioselectivity of the nitration reaction is a critical aspect of these syntheses, often requiring careful control of reaction conditions.

The presence of both chlorine and fluorine atoms in this compound suggests a nuanced reactivity profile. The fluorine atom, with its high electronegativity and small size, and the chlorine atom offer different potentials for nucleophilic aromatic substitution and other transformations. This multi-functionality makes it a potentially valuable building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Overview of Advanced Methodological Approaches Employed in the Study of the Compound

The characterization and study of halogenated nitrobenzoic acids rely on a suite of advanced methodological approaches to elucidate their structure, properties, and behavior.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are fundamental for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants provide detailed information about the electronic environment of each nucleus.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl group (C=O) of the carboxylic acid and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂). nist.govchemicalbook.comchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. nih.govnist.gov

Crystallographic Techniques:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing. While a specific crystal structure for this compound is not readily available, studies on related compounds provide insights into the expected supramolecular assemblies. nih.gov

Computational Methods:

Density Functional Theory (DFT): Computational methods, particularly DFT, are increasingly used to predict and understand the properties of molecules. DFT calculations can provide insights into molecular geometry, electronic structure, spectroscopic properties, and reaction mechanisms. chemrxiv.org These theoretical studies complement experimental data and can guide the design of new synthetic strategies and the prediction of molecular behavior.

Interdisciplinary Relevance and Research Opportunities

The structural motifs present in this compound and its analogs position them at the crossroads of several scientific disciplines, opening up numerous research opportunities.

Medicinal Chemistry: As precursors to complex heterocyclic scaffolds, these compounds are of significant interest in drug discovery. The unique combination of halogen and nitro functionalities allows for the synthesis of novel compounds that can be screened for a wide range of biological activities. For instance, related fluoro-nitrobenzoic acids have been utilized in the synthesis of benzimidazoles, a class of compounds known for their diverse pharmacological properties. ossila.com

Materials Science: The ability of carboxylic acids to form robust hydrogen-bonded networks, coupled with the potential for halogen bonding, makes these compounds interesting candidates for the development of novel crystalline materials, including co-crystals and metal-organic frameworks (MOFs). These materials can exhibit unique optical, electronic, or porous properties with potential applications in areas such as gas storage, separation, and catalysis.

Agrochemicals: Halogenated and nitrated aromatic compounds have a long history of use in the agrochemical industry. The specific substitution pattern of this compound could be explored for the development of new herbicides, fungicides, or insecticides.

Data Tables

Table 1: Physicochemical Properties of Related Halogenated Nitrobenzoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | C₇H₄ClNO₄ | 201.56 | 180-183 |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | C₇H₄FNO₄ | 185.11 | 122-125 |

| 2-Chloro-4-fluorobenzoic acid | 446-30-0 | C₇H₄ClFO₂ | 174.56 | 205-208 |

| 2-Fluoro-3-nitrobenzoic acid | 317-46-4 | C₇H₄FNO₄ | 185.11 | 165-167 |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 827-16-7 | C₇H₃ClFNO₄ | 219.55 | 153-155 |

Note: Data compiled from various chemical supplier and database sources.

Table 2: Spectroscopic Data for 4-Chloro-3-nitrobenzoic acid

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of 7.5-8.5 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 165 ppm; aromatic carbons between 120-150 ppm. |

| IR (cm⁻¹) | ~3000 (O-H stretch), ~1700 (C=O stretch), ~1530 & ~1350 (NO₂ stretches). nist.govchemicalbook.com |

| Mass Spec (m/z) | Molecular ion peak corresponding to its molecular weight. nih.govnist.gov |

Note: This is a generalized representation. Actual spectral data can vary based on solvent and instrumentation.

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClFNO4 |

|---|---|

Molecular Weight |

219.55 g/mol |

IUPAC Name |

4-chloro-3-fluoro-2-nitrobenzoic acid |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-1-3(7(11)12)6(5(4)9)10(13)14/h1-2H,(H,11,12) |

InChI Key |

WTPBJWWPZZXDEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established and Emerging Synthetic Routes to 4-Chloro-3-fluoro-2-nitrobenzoic Acid

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure the correct regiochemistry of the substituents. The directing effects of the existing groups on the aromatic ring play a crucial role in determining the position of incoming electrophiles.

The introduction of the nitro group at the C2 position, ortho to both a chloro and a fluoro group, presents a significant regiochemical challenge. The carboxyl group is a meta-director, while the chloro and fluoro groups are ortho-, para-directors. However, all three are deactivating groups, making electrophilic substitution reactions more difficult.

A plausible synthetic approach involves the nitration of a precursor where the desired regioselectivity is favored. For instance, starting with 4-chloro-3-fluorobenzoic acid, nitration would likely occur at the C2 or C6 position, directed by the halogens and the carboxylic acid. The steric hindrance from the existing substituents would also influence the position of the incoming nitro group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com

Due to the difficulty in achieving the desired substitution pattern in a single step, a multi-step synthesis is often necessary. A potential synthetic pathway could commence from a more readily available starting material, such as 2-chloro-4-fluorotoluene (B151448).

A hypothetical multi-step synthesis is outlined below:

Nitration of 2-chloro-4-fluorotoluene: The nitration of 2-chloro-4-fluorotoluene would be expected to yield a mixture of isomers. The methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directing. The directing effects would need to be carefully considered to isolate the desired 3-nitro isomer.

Oxidation of the methyl group: The methyl group of the nitrated toluene (B28343) derivative can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) or chromic acid. guidechem.com This step would yield this compound.

Another potential route could start from 3-fluoro-2-nitrobenzoic acid, followed by a regioselective chlorination step. However, achieving chlorination specifically at the C4 position would be challenging due to the directing effects of the existing substituents.

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that can be adjusted include:

Temperature: Nitration reactions are typically exothermic and require careful temperature control to prevent over-nitration and side reactions. prepchem.com

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion without promoting the formation of byproducts. researchgate.net

Molar Ratios of Reagents: The stoichiometry of the nitrating agents and the substrate must be carefully controlled to achieve the desired level of nitration. researchgate.net

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. guidechem.com

Recrystallization is a common method for purifying the final product. guidechem.com

| Parameter | Condition | Effect on Yield and Purity |

| Temperature | Low to moderate (e.g., 0-50°C) | Minimizes side reactions and improves regioselectivity. |

| Reaction Time | Varies (e.g., 1-12 hours) | Ensures complete reaction; prolonged time may lead to degradation. |

| Reagents | Mixed acid (HNO₃/H₂SO₄) | Provides the necessary electrophile (NO₂⁺) for nitration. |

| Purification | Recrystallization | Removes impurities and isolates the desired product. |

Table 1: General Optimization Parameters for Nitration Reactions

For industrial-scale synthesis, several factors need to be considered:

Cost and availability of starting materials: The chosen synthetic route should utilize readily available and cost-effective precursors.

Safety: The handling of hazardous reagents like concentrated acids and the management of exothermic reactions are critical safety considerations.

Waste management: The process should be designed to minimize waste generation and incorporate environmentally friendly practices.

Process intensification: Techniques such as continuous flow reactors can offer better control over reaction parameters, leading to improved yield, purity, and safety compared to traditional batch processes.

Chemical Transformations and Reaction Mechanisms of this compound

The presence of multiple functional groups on the aromatic ring of this compound makes it a versatile substrate for various chemical transformations.

The aromatic ring of this compound is electron-deficient due to the presence of the electron-withdrawing nitro and carboxyl groups. This makes the compound susceptible to nucleophilic aromatic substitution (SNA) reactions. libretexts.org

The nitro group is a strong activating group for SNA reactions, particularly when it is ortho or para to the leaving group. libretexts.org In this molecule, the nitro group is ortho to both the chloro and fluoro substituents, making them potential leaving groups.

Reactivity of Leaving Groups:

The reactivity of halogens as leaving groups in SNA reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile to form a stabilized intermediate (Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively. youtube.com Therefore, the fluoro group at the C3 position would be expected to be more readily displaced by a nucleophile than the chloro group at the C4 position.

The nitro group itself can also be displaced by certain nucleophiles under specific conditions, although this is less common than halogen displacement. researchgate.net

Mechanism of Nucleophilic Aromatic Substitution:

The SNA reaction typically proceeds through a two-step addition-elimination mechanism. youtube.com

Electrophilic Substitution Pathways on the Aromatic Ring

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. This is due to the cumulative electron-withdrawing effects of the four substituents: the nitro group (-NO₂), the carboxylic acid group (-COOH), the chloro group (-Cl), and the fluoro group (-F). Both the nitro and carboxyl groups are powerful meta-directing deactivators through resonance and inductive effects. The halogen substituents, while ortho, para-directing, are also deactivating via their inductive effect, which outweighs their resonance-donating effect in this context.

Given this high degree of deactivation, further electrophilic substitution reactions on this ring are exceptionally challenging and require harsh reaction conditions. Theoretically, the position of any potential substitution would be determined by the directing influence of the existing groups. The most likely, though highly unfavorable, position for an incoming electrophile would be the C-5 position.

Analysis of Directing Effects:

-NO₂ group (at C-2): Strongly deactivating, directs meta to itself (C-4, C-6). The C-4 position is already substituted.

-COOH group (at C-1): Strongly deactivating, directs meta to itself (C-3, C-5). The C-3 position is already substituted.

-F group (at C-3): Deactivating, directs ortho and para to itself (C-2, C-4, C-6). The C-2 and C-4 positions are already substituted.

-Cl group (at C-4): Deactivating, directs ortho and para to itself (C-3, C-5). The C-3 position is already substituted.

Considering these influences, the C-5 position is the only one directed by both the carboxylic acid (meta) and the chloro group (ortho). However, the overwhelming deactivation of the ring makes such reactions synthetically impractical. Research in this area focuses not on adding more substituents but on modifying the existing ones.

Reduction Chemistry of the Nitro Functionality

The reduction of the nitro group at the C-2 position to an amino group is a key transformation, yielding 2-amino-4-chloro-3-fluorobenzoic acid, a valuable synthetic intermediate. This conversion can be achieved using a variety of reducing agents, with the choice of reagent often depending on the desired chemoselectivity and reaction conditions.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable here. These include catalytic hydrogenation and chemical reduction with metals in acidic media. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly efficient. For instance, the reduction of a related compound, 4'-nitrophenyl-4-chloro-3-nitrobenzoate, is successfully carried out using H₂ gas with a 10% Pd-C catalyst. rsc.org

Metal-based reductions are also prevalent. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid provide effective and often milder alternatives to high-pressure hydrogenation. For compounds on solid supports, sodium dithionite (B78146) and stannous chloride have been shown to be promising alternatives to catalytic hydrogenation for the complete conversion of nitro derivatives to anilines. researchgate.net

| Reagent/System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| H₂ / Pd/C | Methanol/Ethanol solvent, RT to 50°C, 1-50 atm H₂ | High yield, clean reaction | Potential for dehalogenation, requires specialized pressure equipment |

| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate solvent, reflux | Good chemoselectivity, tolerates many functional groups | Stoichiometric amounts of tin salts are produced as waste |

| Fe / HCl or Acetic Acid | Ethanol/Water solvent, reflux | Cost-effective, mild | Generates iron sludge waste, requires acidic conditions |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system, often with a phase-transfer catalyst | Useful for solid-phase synthesis, mild conditions | Can have solubility issues, requires careful pH control |

Derivatization Strategies for the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides. These reactions typically proceed through the activation of the carboxyl group, often by conversion to a more reactive acyl chloride.

Esterification: A common strategy for esterification involves a two-step process. First, the carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-chloro-3-fluoro-2-nitrobenzoyl chloride. This intermediate is then reacted with an alcohol in the presence of a base (like pyridine (B92270) or triethylamine) to yield the corresponding ester. For example, 4'-nitrophenyl 4-chloro-3-nitrobenzoate was synthesized by reacting the acyl chloride with 4-nitrophenol (B140041) in the presence of potassium carbonate and a phase-transfer catalyst. rsc.org Direct Fischer esterification, by reacting the carboxylic acid with an alcohol under acidic catalysis, is also possible but may require forcing conditions due to the deactivated nature of the substrate.

Amidation: The synthesis of amides follows a similar pathway. The intermediate acyl chloride can be reacted with a primary or secondary amine to form the corresponding amide. This reaction is typically rapid and high-yielding. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the direct formation of amides from the carboxylic acid and an amine without the need to isolate the acyl chloride, offering a milder, one-pot procedure.

Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) involving the Compound

The chlorine atom at the C-4 position serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems have been developed to facilitate their efficient coupling. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound (or its ester derivative) with an organoboron reagent, such as an arylboronic acid. The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid. For electron-poor aryl chlorides like the title compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) are often necessary to achieve good yields. organic-chemistry.org The reaction would yield a biaryl compound, significantly increasing molecular complexity. Studies on fluorohalobenzenes demonstrate that such couplings are highly effective for creating fluorinated biaryl derivatives. researchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne. nih.govnih.gov The coupling of this compound would produce an arylethyne derivative. Given the electron-deficient nature of the aromatic ring, the oxidative addition step of the palladium catalyst to the C-Cl bond is expected to be favorable, though specialized ligands may be required to promote the reaction efficiently.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of highly functionalized molecules like this compound is crucial for minimizing environmental impact. This involves developing methodologies that reduce waste, avoid hazardous solvents, and improve energy efficiency.

The traditional synthesis often involves nitration of a precursor like 4-chloro-3-fluorobenzoic acid using a mixture of concentrated nitric and sulfuric acids, a process that generates significant acidic waste. prepchem.com Green alternatives focus on cleaner nitrating agents and catalytic systems. organic-chemistry.org Similarly, oxidation steps, for instance, converting a methyl group to a carboxylic acid, can be made more sustainable by using air or H₂O₂ with biomimetic catalysts instead of stoichiometric heavy-metal oxidants like permanganate. researchgate.net

Solvent-Free and Reduced-Solvent Methodologies

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Research has shown the feasibility of performing key transformations under solvent-free conditions, often enhanced by microwave irradiation.

Nitration: Solvent-free nitration can be achieved using reagents like trifluoromethanesulfonic acid with nitric acid, which can proceed rapidly at room temperature. organic-chemistry.org Other approaches utilize solid-supported reagents.

Reduction: The reduction of aromatic nitro compounds has been successfully performed under solvent-free conditions using hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) and activated by microwave irradiation. researchgate.net This method offers rapid reaction times and avoids the use of flammable solvents and high-pressure hydrogen. Performing reductions in water is another sustainable approach. organic-chemistry.org

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of green chemistry, offering pathways to increase reaction efficiency and selectivity while reducing waste.

Synthesis Catalysts: For the nitration step, the development of solid acid catalysts or recyclable catalytic systems like trifluoromethanesulfonic acid can minimize the use of corrosive mineral acids. organic-chemistry.org For syntheses involving oxidation, biomimetic catalysts such as substituted iron porphyrins have been investigated for the aerobic oxidation of substituted toluenes, providing a green alternative to traditional methods. researchgate.net

Transformation Catalysts: In subsequent reactions, catalyst development is also key. For Suzuki-Miyaura and Sonogashira couplings involving the less reactive chloro group, the design of highly active palladium catalysts with specific N-heterocyclic carbene (NHC) or phosphine ligands allows the reactions to proceed under milder conditions with lower catalyst loadings, reducing both energy consumption and metal contamination in the final product. organic-chemistry.org

Waste Minimization and By-Product Utilization Strategies

In the realm of industrial chemical synthesis, a growing emphasis is placed on the development of sustainable and environmentally conscious processes. For the production of specialized chemicals like this compound, the principles of green chemistry are pivotal in guiding methodologies that reduce waste and effectively manage by-products. While specific, detailed research on waste minimization for the synthesis of this compound is not extensively documented in publicly available literature, general strategies applicable to the synthesis of halogenated nitroaromatic compounds can be considered.

The primary goals in this context are to enhance reaction efficiency, minimize the generation of hazardous substances, and identify valuable applications for any unavoidable by-products. Key strategies revolve around optimizing reaction conditions, utilizing greener reagents and solvents, and implementing effective separation and recycling techniques.

Optimization of Reaction Conditions

A critical aspect of waste minimization lies in the meticulous control of reaction parameters to maximize the yield of the desired product, this compound, while concurrently suppressing the formation of unwanted isomers and other by-products.

Temperature and Pressure Control: Precise regulation of temperature and pressure during the nitration and halogenation steps can significantly influence the regioselectivity of the reactions. This reduces the formation of isomeric impurities that are often difficult and costly to separate, thereby minimizing waste streams.

Catalyst Selection: The use of highly selective and reusable catalysts can improve the atom economy of the synthesis. For instance, solid acid catalysts or phase-transfer catalysts might offer greener alternatives to traditional mineral acids, which are often used in stoichiometric amounts and generate large volumes of acidic waste.

By-Product Characterization and Potential Utilization

A comprehensive analysis of the reaction mixture is essential to identify the nature and quantity of by-products. In the synthesis of halogenated nitroaromatic compounds, common by-products can include positional isomers, over-nitrated or over-halogenated products, and residual starting materials.

Once identified, strategies for the utilization of these by-products can be explored. For example, an isomeric variant of the target molecule might find utility as a starting material for the synthesis of other valuable chemical entities. This approach, often termed by-product valorization, transforms a waste disposal problem into an opportunity for creating additional value.

Solvent and Reagent Management

The choice of solvents and reagents has a profound impact on the environmental footprint of a chemical process.

Solvent Selection: Where possible, the use of greener solvents with lower toxicity and higher recyclability is encouraged. Supercritical fluids or aqueous reaction media are potential alternatives to volatile organic compounds (VOCs).

Reagent Stoichiometry: Employing reagents in stoichiometric or near-stoichiometric amounts minimizes the quantity of unreacted chemicals that end up in the waste stream.

Recycling of Reaction Media: In processes that utilize strong acids like sulfuric acid as a reaction medium, the development of protocols for the recovery and reuse of the acid is a key strategy for waste reduction. A Chinese patent for a related compound, for instance, suggests that the reaction mother liquor can be recycled, significantly reducing environmental pollution.

Advanced Separation and Purification Techniques

The implementation of modern separation technologies can lead to more efficient recovery of the desired product and the isolation of usable by-products from the waste stream. Techniques such as membrane filtration, selective crystallization, and chromatographic separation can offer higher efficiency and lower energy consumption compared to traditional distillation or extraction methods.

While detailed, data-driven case studies on waste minimization specifically for the synthesis of this compound are scarce, the application of these general green chemistry principles can pave the way for a more sustainable and economically viable production process. Further research in this area is crucial to develop and document specific and optimized strategies for this particular compound.

Advanced Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and scholarly publications, no specific experimental data on the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound could be located. The stringent focus of the requested article on this particular molecule cannot be fulfilled due to the absence of published research detailing its specific nuclear magnetic resonance (NMR) and X-ray crystallographic properties.

The inquiry sought detailed information, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR chemical shift assignments and coupling constant analysis.

Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for connectivity and conformational analysis.

Solid-state NMR data for potential polymorphic forms.

X-ray Crystallography and Supramolecular Architecture Analysis:

Single crystal X-ray diffraction for definitive molecular structure determination.

Powder X-ray diffraction for the characterization of polymorphism and solid solutions.

Searches for this specific isomer did not yield any empirical data sets, precluding the generation of the requested data tables and detailed research findings. Information is available for related, but structurally distinct, isomers such as 4-chloro-3-nitrobenzoic acid, 4-fluoro-3-nitrobenzoic acid, and 2-chloro-3-nitrobenzoic acid. However, in strict adherence to the provided instructions, information on these related compounds cannot be substituted.

Therefore, the article focusing solely on the advanced spectroscopic and structural analysis of this compound cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography and Supramolecular Architecture Analysis

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (O–H⋯O, C–H⋯O), Halogen Bonding (C-X⋯O) and π-π Stacking

The solid-state architecture of 4-Chloro-3-fluoro-2-nitrobenzoic acid is anticipated to be governed by a combination of strong and weak non-covalent interactions. These interactions are crucial in determining the crystal packing and, consequently, the material's physical properties.

Hydrogen Bonding Networks: The primary and most dominant intermolecular interaction is the hydrogen bonding facilitated by the carboxylic acid functional group. It is expected that molecules of this compound will form centrosymmetric dimers through strong O–H⋯O hydrogen bonds between their carboxyl groups, a classic and highly robust supramolecular synthon observed in the vast majority of crystalline carboxylic acids. researchgate.netnih.gov In addition to this primary interaction, weaker C–H⋯O hydrogen bonds are also plausible, where aromatic C-H donors interact with the oxygen atoms of the nitro or carboxyl groups as acceptors, further stabilizing the three-dimensional crystal lattice. researchgate.net

Co-crystallization and Crystal Engineering Approaches

Crystal engineering utilizes intermolecular interactions to design and synthesize new solid forms with desired properties. ias.ac.in this compound is a promising candidate for co-crystallization studies due to its array of functional groups capable of forming robust supramolecular synthons.

The carboxylic acid group is an excellent hydrogen bond donor and readily forms predictable hydrogen-bonded structures with a variety of coformers, particularly those containing complementary functionalities like pyridines or amides (heterosynthons). tbzmed.ac.ir The formation of either a salt or a co-crystal can often be predicted based on the difference in pKa values between the acid and the coformer base. tbzmed.ac.irresearchgate.net

Furthermore, the chloro, fluoro, and nitro groups can participate in weaker, yet structurally significant, interactions such as halogen bonding and C–H⋯O bonds. researchgate.net These secondary interactions can be exploited to guide the assembly of molecules into specific one-, two-, or three-dimensional networks. Studies on related molecules, such as 2-chloro-4-nitrobenzoic acid and various fluorobenzoic acids, have demonstrated their utility as coformers in generating new multicomponent crystalline materials with modified physicochemical properties like solubility and stability. researchgate.netnih.gov The solvent evaporation method is a common technique for preparing high-quality single crystals for structural analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₃ClFNO₄), the expected exact mass of the neutral molecule is 218.9762 Da. In negative-ion mode electrospray ionization (ESI), the molecule would be detected as the deprotonated ion [M-H]⁻ with an exact mass of 217.9684 Da.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would provide insight into its gas-phase fragmentation pathways, which is essential for structural elucidation. Based on the fragmentation patterns of similar aromatic carboxylic acids, a predictable fragmentation cascade can be proposed. gre.ac.ukresearchgate.net

A primary and highly characteristic fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂, 44 Da) via decarboxylation. This would result in a prominent fragment ion. Other potential fragmentation pathways could involve the loss of the nitro group (NO₂, 46 Da) or neutral losses involving the halogen substituents, although these are generally less common. The analysis of bond elongation upon deprotonation using quantum chemistry models can help predict which bonds are most likely to cleave during collision-induced dissociation (CID). gre.ac.uk

Proposed Fragmentation Pathway for [M-H]⁻ of this compound:

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

| 217.97 | CO₂ | 173.97 |

| 217.97 | NO₂ | 171.97 |

| 173.97 | CO | 145.97 |

This table is predictive and based on common fragmentation patterns of related compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. The spectra of this compound would be complex, with characteristic bands corresponding to the carboxylic acid, nitro, and halogenated aromatic moieties.

Detailed Vibrational Assignment and Interpretation of Characteristic Functional Group Modes

The assignment of vibrational bands to specific molecular motions is fundamental to interpreting the spectra. Based on extensive studies of substituted benzoic acids, the following assignments can be predicted for this compound. scirp.orgresearchgate.netcore.ac.uknih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O–H stretch | 3200 - 2800 | Very broad band due to strong intermolecular O-H⋯O hydrogen bonding in the carboxylic acid dimer. |

| Aromatic C–H stretch | 3100 - 3000 | Multiple weak to medium bands. |

| C=O stretch | 1720 - 1680 | Very strong and sharp absorption in IR, characteristic of the carboxylic acid carbonyl group. |

| Aromatic C=C stretch | 1610 - 1450 | Several bands of varying intensity. |

| NO₂ asymmetric stretch | 1550 - 1520 | Strong absorption in IR. |

| NO₂ symmetric stretch | 1360 - 1340 | Strong absorption in IR. |

| C–O stretch / O–H in-plane bend | 1440 - 1300 | Coupled modes, appearing as medium to strong bands. |

| C–F stretch | 1250 - 1100 | Typically a strong band in the IR spectrum. |

| C–Cl stretch | 800 - 600 | Medium to strong band, position can be sensitive to substitution pattern. |

| NO₂ scissoring | ~850 | Medium intensity band. |

Note: These are approximate ranges and the exact positions can be influenced by the solid-state environment and coupling between modes.

Correlation with Computational Data for Band Assignment and Intensities

Due to the complexity of the vibrational spectrum and the potential for vibrational mode coupling, definitive band assignments often require the support of theoretical calculations. mdpi.com Density Functional Theory (DFT) has become a standard and powerful tool for this purpose. researchgate.netresearchgate.net

A common approach involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov The calculated frequencies are typically systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. To correct for this, the computed frequencies are uniformly or selectively scaled with empirical scaling factors, which often leads to excellent agreement with experimental data, with root-mean-square (RMS) errors of less than 15 cm⁻¹. scirp.orgnih.gov

Crucially, the computational output includes the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to each normal mode of vibration. preprints.org PED analysis is indispensable for making unambiguous assignments, particularly for complex vibrations that involve the mixing of several motions. scirp.org The calculations also provide theoretical IR and Raman intensities, which can be used to generate simulated spectra that aid in the interpretation of the experimental results. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate geometric parameters, orbital energies, and electron density distributions, which collectively define the molecule's chemical nature. For a polysubstituted benzene (B151609) derivative like 4-Chloro-3-fluoro-2-nitrobenzoic acid, DFT is instrumental in dissecting the complex interplay of electron-withdrawing groups on the aromatic system.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. For this compound, the primary sources of conformational variability arise from the rotation of the carboxylic acid (-COOH) and nitro (-NO₂) groups relative to the plane of the benzene ring.

DFT methods, such as B3LYP with a 6-311++G basis set, are commonly employed to perform these calculations. researchgate.net The optimization would likely reveal a largely planar benzene ring. However, steric hindrance and potential intramolecular interactions between the adjacent nitro and carboxylic acid groups would significantly influence their rotational positions. In studies of ortho-substituted benzoic acids, the formation of intramolecular hydrogen bonds can dictate the most stable conformer. researchgate.net For this compound, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and an oxygen atom of the ortho-nitro group, which would stabilize a specific planar conformation. Conformational analysis involves calculating the energy of the molecule as these groups are rotated to map the potential energy surface and identify the global and local energy minima, which represent the most stable and metastable conformers, respectively. nih.gov

Illustrative Optimized Geometry Parameters (Hypothetical) This table presents expected values based on DFT calculations of similar substituted benzoic acids. Specific calculated data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length (Å) | C-Cl | ~1.74 |

| C-F | ~1.35 | |

| C-N (nitro) | ~1.48 | |

| C-C (carboxyl) | ~1.50 | |

| Bond Angle (°) | C-C-Cl | ~120 |

| C-C-F | ~119 | |

| C-C-N | ~121 | |

| Dihedral Angle (°) | O=C-O-H | ~0 or ~180 |

| C-C-N-O | ~0 or ~180 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. aip.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity. For this compound, the presence of multiple strong electron-withdrawing groups (nitro, chloro, fluoro) is expected to significantly lower the energy levels of both the HOMO and LUMO. quora.comstackexchange.com This is because these groups stabilize the molecule by pulling electron density from the aromatic ring. Time-dependent DFT (TDDFT) can be used to further investigate the electronic transitions between these orbitals. researchgate.netacs.org

Illustrative FMO Data for a Related Nitroaromatic Compound This table provides representative values to illustrate the output of a DFT calculation. Data is not specific to this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, with colors indicating different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), while blue represents regions of most positive potential (electron-deficient).

For this compound, the MEP map is predicted to show:

Highly negative regions (red/yellow) around the oxygen atoms of both the carboxylic acid and the nitro group. These areas are rich in electrons and are the most likely sites for attack by electrophiles.

A highly positive region (blue) on the hydrogen atom of the carboxylic acid group, making it the most probable site for deprotonation or interaction with nucleophiles.

The aromatic ring will exhibit a more complex potential, generally being electron-deficient due to the strong withdrawing effects of the substituents. The halogens (Cl and F) will also show regions of slightly negative potential corresponding to their lone pairs.

MEP maps are valuable tools for predicting intermolecular interactions and the initial steps of chemical reactions.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure based on DFT. mdpi.com The Fukui function, ƒ(r), describes the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net This allows for the precise identification of the most reactive atomic sites within a molecule. researchgate.net

There are three main types of Fukui functions:

ƒ⁺(r): Predicts sites for nucleophilic attack (where an electron is accepted).

ƒ⁻(r): Predicts sites for electrophilic attack (where an electron is donated).

ƒ⁰(r): Predicts sites for radical attack.

A notable phenomenon in nitroaromatic systems is the potential for negative Fukui function values on certain atoms. mdpi.comnih.gov This is linked to the powerful electron-withdrawing nature of the nitro group and indicates a profound lack of reactivity toward electrophiles at that site. researchgate.net For this compound, Fukui analysis would likely identify the carbonyl and nitro oxygens as primary sites for electrophilic attack, while specific carbons on the aromatic ring would be pinpointed as the most susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

Although no specific MD simulation studies for this compound are available in the searched literature, this methodology could be applied to understand several aspects of its behavior:

Solvation: How the molecule interacts with solvent molecules, such as water or organic solvents. This is crucial for understanding its solubility and reactivity in different media. ucl.ac.uk

Aggregation: MD can simulate how multiple molecules of this compound might interact with each other in solution or in the solid state, predicting whether they are likely to form clusters or aggregates. nih.govrsc.org

Biomolecular Interactions: If the molecule has potential biological activity, MD simulations can model its binding to a target protein or enzyme, providing insights into its mechanism of action. nih.gov

Simulations involve placing the molecule(s) in a box with solvent and allowing the system to evolve over time, typically on the nanosecond to microsecond scale, to observe its dynamic properties at equilibrium. acs.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed mechanism at the molecular level. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them.

Using DFT, researchers can perform transition state searches to locate the saddle point on the potential energy surface corresponding to the reaction barrier. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For instance, theoretical studies on the decarboxylation of benzoic acid have used DFT to calculate the activation energy for the reaction. researchgate.net For this compound, this methodology could be employed to study its synthesis via nitration of a precursor, the mechanisms of its degradation, or the reactivity of its various functional groups under different conditions. researchgate.net This type of analysis is invaluable for optimizing reaction conditions and predicting potential reaction byproducts.

Crystal Structure Prediction and Lattice Energy Calculations

Crystal structure prediction (CSP) for organic molecules typically involves generating a multitude of possible crystal packings (polymorphs) and ranking them based on their calculated lattice energies. The process begins with the optimization of the molecular geometry of a single molecule, often using quantum mechanical methods like Density Functional Theory (DFT). Subsequently, various crystal packing arrangements are generated, considering different space groups and molecular orientations.

The lattice energy, which is the energy released when constituent molecules come together from the gas phase to form a crystal lattice, is then calculated for each generated structure. A common approach for calculating lattice energies of organic molecular crystals involves periodic DFT calculations. mpg.de These calculations account for the repeating nature of the crystal lattice and can provide accurate estimations of the lattice energy. For complex organic molecules, the choice of the functional and basis set in DFT calculations is critical to obtaining reliable results. mpg.de

Studies on related substituted nitrobenzoic acids have shown that intermolecular interactions, particularly hydrogen bonds formed by the carboxylic acid groups and weaker interactions involving the nitro group and halogen substituents, play a significant role in determining the crystal packing. chemrxiv.orgacs.orgresearchgate.net The interplay of these interactions influences which polymorphic form is the most stable.

The calculated lattice energies can be compared with experimental data, such as sublimation enthalpies, to validate the computational models. mpg.de For this compound, a systematic CSP study would likely reveal several low-energy crystal structures, highlighting the potential for polymorphism.

Table 1: Computational Methods in Crystal Structure and Lattice Energy Analysis of Related Organic Compounds

| Computational Method | Application in Crystal Structure Analysis | Key Findings for Related Compounds |

| Density Functional Theory (DFT) | Geometry optimization of the molecule and calculation of lattice energies. | Provides accurate molecular structures and reliable energy rankings of polymorphs. mpg.de |

| Periodic DFT Calculations | Calculation of lattice energies for crystalline solids. | Essential for accurately modeling the solid state and predicting stable crystal structures. mpg.de |

| Crystal Structure Prediction (CSP) | Generation and ranking of potential crystal packing arrangements. | Reveals possible polymorphic forms and their relative stabilities. |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in the crystal lattice. | Helps in understanding the contributions of different non-covalent interactions to crystal packing. mdpi.com |

QSAR/QSPR Studies (excluding biological activity correlation)

The development of a QSPR model involves three main stages: descriptor calculation, variable selection, and model construction and validation. Molecular descriptors are numerical values that represent different aspects of a molecule's structure. These can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For halogenated nitroaromatic compounds, a variety of descriptors have been shown to be relevant in QSPR models. For instance, electrostatic potential-derived quantities, molecular volume, and frontier molecular orbital energies (EHOMO and ELUMO) can effectively describe the quantitative structure-property relationships of these compounds. nih.gov

Once a set of descriptors is calculated for a series of related compounds with known properties, statistical methods such as multiple linear regression (MLR) are used to build a mathematical model that relates the descriptors to the property of interest. The predictive power of the resulting QSPR model is then rigorously evaluated using internal and external validation techniques.

While specific QSPR studies on this compound are not documented, models developed for similar classes of compounds, such as halogenated methyl-phenyl ethers and other nitroaromatic compounds, can provide a framework for predicting its properties. nih.govresearchgate.netresearchgate.net Such models could estimate properties like solubility, partition coefficient (logP), and vapor pressure, which are crucial for environmental and industrial applications.

Table 2: Common Molecular Descriptors in QSAR/QSPR Studies of Aromatic Compounds

| Descriptor Class | Examples of Descriptors | Physicochemical Property Correlation |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Correlates with bulk properties like density and boiling point. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Relates to molecular size, shape, and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | Influences intermolecular interactions and solubility. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Describes electronic properties, reactivity, and polarity. nih.gov |

Role As a Strategic Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Oriented Synthesis (HOS)

Heterocyclic Oriented Synthesis (HOS) is a strategy focused on creating libraries of molecules built around a central heterocyclic core, which is a common motif in pharmacologically active compounds. The reactivity of substituted nitrobenzoic acids makes them excellent starting materials for HOS.

The synthesis of fused nitrogenous heterocycles is a cornerstone of medicinal chemistry. The structural isomer, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been effectively used as a multireactive building block for creating a variety of condensed nitrogenous rings, including benzimidazoles and quinoxalinones. The general synthetic strategy involves a few key steps:

Immobilization: The carboxylic acid group is used as an anchor to attach the molecule to a solid support, typically a resin.

Nucleophilic Aromatic Substitution (SNAr): The chlorine or fluorine atoms can be displaced by nucleophiles. The strong electron-withdrawing effect of the adjacent nitro group activates the halogen atoms, making them susceptible to substitution.

Reduction: The nitro group is reduced to an amine. This is a critical step, as the newly formed aniline (B41778) is poised to react with a neighboring group.

Cyclization: The intramolecular reaction between the aniline and another functional group (often an amide or ester) leads to the formation of the heterocyclic ring.

For example, after immobilization on a resin, reaction with an amine followed by reduction of the nitro group creates an ortho-diamino benzene (B151609) derivative. This intermediate can then undergo cyclization to form benzimidazoles or be treated with other reagents to yield quinoxalinones. This approach demonstrates how the specific arrangement of functional groups on the aromatic ring can be exploited to generate complex heterocyclic systems in a controlled manner.

The use of building blocks like substituted nitrobenzoic acids is particularly powerful when combined with solid-phase synthesis techniques. This methodology is ideal for combinatorial chemistry, where large libraries of related compounds are synthesized for high-throughput screening in drug discovery.

In a typical solid-phase synthesis workflow using an isomer like 4-Chloro-2-fluoro-5-nitrobenzoic acid, the molecule is first anchored to a polymer resin (e.g., Rink amide resin) via its carboxylic acid group. This immobilization facilitates the subsequent reaction steps, as excess reagents and byproducts can be easily washed away, simplifying the purification process.

The resin-bound intermediate can then be subjected to a series of reactions. For instance, the chlorine atom can be substituted with a diverse set of amines, introducing variability at this position. Following this, the nitro group is reduced, and subsequent cyclization reactions can be performed to generate different heterocyclic cores, such as benzimidazoles, benzodiazepinediones, and quinoxalinones. The ability to systematically vary the substituents and the heterocyclic scaffold allows for the rapid generation of a large and diverse library of compounds from a single, versatile starting material.

Table 1: Heterocyclic Scaffolds Synthesized from a Substituted Nitrobenzoic Acid Building Block

| Starting Material Isomer | Key Reaction Steps | Resulting Heterocyclic Scaffold |

|---|

Intermediate in the Synthesis of Complex Organic Molecules

The unique combination of functional groups not only allows for the synthesis of heterocyclic libraries but also makes this class of compounds valuable intermediates in the multi-step synthesis of specific, complex target molecules in various industries.

Halogenated nitrobenzoic acids are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, the related compound 4-chloro-3-nitrobenzoic acid is a crucial raw material for the synthesis of Dabrafenib, a BRAF inhibitor used in cancer therapy. The synthetic route to such complex molecules often involves the transformation of the nitro group into an amine and the strategic use of the halogen as a site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build the carbon skeleton of the final drug.

The presence of a fluorine atom, as in 4-chloro-3-fluoro-2-nitrobenzoic acid, is of particular interest in pharmaceutical chemistry. Fluorine can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule. Therefore, synthetic routes that utilize fluorinated building blocks are highly sought after. The synthesis of a pharmaceutical intermediate from this compound would likely involve:

Reduction of the nitro group to an aniline.

Amide bond formation using the carboxylic acid.

Nucleophilic substitution of one of the halogens or its use in a metal-catalyzed cross-coupling reaction.

The synthesis of modern agrochemicals, such as herbicides and fungicides, often relies on complex heterocyclic structures, for which substituted nitrobenzoic acids are ideal precursors. The isomer 2-chloro-4-fluoro-5-nitrobenzoic acid is a known intermediate in the production of the herbicide saflufenacil. The synthesis leverages the reactivity of the functional groups to construct the final, biologically active molecule.

In material science, these compounds can serve as precursors to specialty polymers and dyes. The nitro group is a strong chromophore, and its presence in a molecule can impart color. By chemically modifying the other functional groups, the properties of the resulting dye can be fine-tuned. For instance, 4-chloro-3-nitrobenzoic acid is used in the production of certain dyes, where the molecule is elaborated into a larger, conjugated system.

The rigid core structure of the benzoic acid ring, combined with the potential for derivatization at multiple sites, makes these molecules interesting candidates for the synthesis of advanced polymers and liquid crystals. Research on the isomer 4-chloro-3-nitrobenzoic acid has shown its utility in creating unsymmetrical, bent-core (or "banana-shaped") liquid crystals.

In this application, the acid is first converted to an acyl chloride. This reactive intermediate is then used to form ester linkages with various phenolic compounds, ultimately leading to the construction of a larger, non-linear molecule. The specific substitution pattern on the central benzoic acid core is critical for inducing the desired liquid crystalline phases (mesophases). The polarity of the nitro group and the steric influence of the halogen atoms play a crucial role in controlling the intermolecular interactions that govern the self-assembly and mesomorphic behavior of these materials.

Table 2: Applications of Related Substituted Nitrobenzoic Acids

| Compound | Field of Application | Role of Compound | Example Product/Material |

|---|---|---|---|

| 4-Chloro-3-nitrobenzoic acid | Pharmaceuticals | Key Intermediate | Dabrafenib |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Agrochemicals | Precursor | Saflufenacil |

| 4-Chloro-3-nitrobenzoic acid | Material Science | Precursor | Bent-Core Liquid Crystals |

Design and Synthesis of Analogs for Structure-Property Relationship Studies (excluding clinical or pharmacological efficacy)

The exploration of a chemical compound's potential often involves the synthesis of analogs to establish structure-property relationships. This allows chemists to understand how modifications to the molecular structure influence its chemical and physical properties. For a compound like this compound, this would involve the systematic variation of its substituents and an investigation into the resulting steric and electronic effects.

Systematic Variation of Substituents for Modulation of Chemical Properties

The systematic replacement of the chloro, fluoro, and nitro groups, as well as modifications to the carboxylic acid functional group on the this compound scaffold, would be a logical approach to modulate its chemical properties. For instance, varying the halogen substituents could impact the electronic nature of the aromatic ring and its susceptibility to nucleophilic aromatic substitution. The nitro group's position and electronic-withdrawing nature are significant, and its replacement with other electron-withdrawing or electron-donating groups would predictably alter the compound's reactivity.

Table 1: Hypothetical Analogs of this compound for Systematic Variation Studies

| Position 2 | Position 3 | Position 4 | Carboxylic Acid Derivative | Potential Property Modulation |

| -NO₂ | -F | -Cl | -COOH (Parent) | Baseline |

| -NH₂ | -F | -Cl | -COOH | Altered nucleophilicity and basicity |

| -NO₂ | -Cl | -Cl | -COOH | Modified electronic effects |

| -NO₂ | -F | -Br | -COOH | Varied leaving group ability |

| -NO₂ | -F | -Cl | -COOCH₃ | Increased lipophilicity |

| -NO₂ | -F | -Cl | -CONH₂ | Altered hydrogen bonding capability |

This table is illustrative and based on general principles of medicinal and materials chemistry, as specific data for this compound is unavailable.

Investigation of Steric and Electronic Effects on Reactivity

The substituents on the benzene ring of this compound would exert both steric and electronic effects, influencing its reactivity. The ortho-nitro group, in particular, would have a significant impact on the acidity of the carboxylic acid due to its strong electron-withdrawing nature. Furthermore, the steric hindrance from the substituents flanking the carboxylic acid could influence its reactivity in esterification or amidation reactions.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide theoretical insights into the molecule's electronic distribution, bond lengths, and angles. This data would be invaluable in predicting the reactivity of different sites on the molecule and understanding the outcomes of chemical transformations.

Table 2: Predicted Electronic and Steric Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| -NO₂ | 2 | Strong electron-withdrawing | Increases acidity of -COOH; activates the ring for nucleophilic attack |

| -F | 3 | Electron-withdrawing (inductive); weak electron-donating (resonance) | Influences regioselectivity of reactions |

| -Cl | 4 | Electron-withdrawing (inductive); weak electron-donating (resonance) | Influences overall electron density of the ring |

| -COOH | 1 | Electron-withdrawing | Deactivates the ring towards electrophilic substitution |

This table represents predicted effects based on established principles of physical organic chemistry, pending experimental verification for this specific compound.

Environmental Chemical Behavior and Degradation Pathways

Abiotic Degradation Mechanisms (e.g., hydrolysis, photolysis)

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as hydrolysis and photolysis.

Hydrolysis: The hydrolysis of halogenated aromatic compounds can occur, but the rates are often slow under typical environmental pH and temperature conditions. For some chlorobenzoic acids, hydrolytic dehalogenation has been observed as an initial step in degradation pathways. nih.gov However, the stability of the aryl-halide bond, particularly with fluorine, suggests that hydrolysis may not be a primary degradation route for 4-Chloro-3-fluoro-2-nitrobenzoic acid without specific catalytic conditions.

Photolysis: Photodegradation is often a more significant abiotic pathway for nitroaromatic compounds. conicet.gov.ar The presence of the nitro group can facilitate the absorption of UV radiation, leading to the generation of reactive species like hydroxyl radicals, which are powerful oxidizing agents. researchgate.net Studies on the related compound 4-chloro-3,5-dinitrobenzoic acid (CDNBA) have shown that direct photolysis is inefficient, but degradation is significantly enhanced in the presence of hydroxyl radical sources, such as through the UV/H₂O₂ process. researchgate.net This suggests that the photodegradation of this compound would likely proceed via indirect photolysis, initiated by hydroxyl radicals in sunlit surface waters. The process would likely involve hydroxylation of the aromatic ring, followed by denitration and dehalogenation, eventually leading to ring cleavage and mineralization.

Biodegradation Pathways in Microbial Systems

The biodegradation of halogenated and nitroaromatic compounds has been observed in various microorganisms, which can utilize them as a source of carbon and energy. researchgate.net Bacteria capable of degrading these recalcitrant compounds have been isolated from contaminated sites. researchgate.net

While no specific microbial degradation pathway for this compound has been documented, potential pathways can be proposed based on studies of similar molecules. For instance, the degradation of 4-chlorobenzoic acid by Cupriavidus sp. involves an initial hydrolytic dehalogenation to form 4-hydroxybenzoic acid, which is then funneled into the β-ketoadipate pathway. nih.gov Another common initial step for nitroaromatic compounds is the reduction of the nitro group to an amino group.

A plausible aerobic degradation pathway for this compound could involve the following steps:

Initial Attack: A dioxygenase enzyme could initiate the process, leading to the removal of the carboxyl group and the formation of a halogenated and nitrated catechol derivative. Alternatively, the nitro group could be reductively removed.

Dehalogenation: The chlorine and fluorine atoms would be removed, a critical step as the accumulation of halogenated catechols can be toxic to microorganisms. nih.gov Some bacteria have evolved specialized enzymes for the degradation of chlorocatechols. nih.gov

Ring Cleavage: Following the removal of the substituents, the resulting catechol-like intermediate would undergo ortho- or meta-cleavage by dioxygenase enzymes, breaking open the aromatic ring.

Further Metabolism: The resulting aliphatic acids would then be metabolized through central metabolic pathways, such as the Krebs cycle.

Under anaerobic conditions, reductive dehalogenation is a more common initial step. Denitrifying bacteria have been shown to degrade 3- and 4-chlorobenzoate, coupling the oxidation of the aromatic compound to the reduction of nitrate. nih.gov

Fate and Transport of Halogenated Nitrobenzoic Acids in Environmental Compartments

The fate and transport of chemicals like this compound in the environment are dictated by their physical and chemical properties and the characteristics of the environmental compartments (air, water, soil). Halogenated organic compounds are known for their persistence and potential for long-distance transport. nih.gov

Soil: In the soil compartment, the mobility of halogenated benzoic acids is influenced by factors such as soil type, organic matter content, and pH. As an acid, this compound's solubility and adsorption characteristics would be highly pH-dependent. In its anionic (deprotonated) form at neutral or alkaline pH, it would be more water-soluble and mobile. However, it can also adsorb to soil organic matter and clay particles, which would retard its movement through the soil profile and into groundwater. The presence of other organic acids in the soil can also influence the transport of related compounds. nih.gov

Water: In aquatic systems, the compound will exist primarily dissolved in the water column. Its fate will be determined by a combination of photolysis in sunlit surface waters and potential biodegradation. Due to their persistence, halogenated compounds can be transported over long distances by water currents. nih.gov They can also partition from the water column into sediments, where they may accumulate and persist under anaerobic conditions.

Air: While benzoic acids are not highly volatile, halogenated organic compounds can enter the atmosphere through volatilization from soil and water surfaces. nih.gov Once in the atmosphere, they can be transported over long distances and be redeposited in new locations through wet and dry deposition. vliz.be

The combination of persistence and mobility means that halogenated nitrobenzoic acids can become widespread environmental contaminants, found far from their original sources. nih.gov

Methodologies for Monitoring and Analyzing Degradation Products

Effective monitoring of this compound and its potential degradation products in environmental matrices requires sensitive and specific analytical methods. Chromatographic techniques are the primary tools for this purpose. ijmr.net.in

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile, polar compounds like nitrobenzoic acids. ekb.eg

Detection: A UV detector is commonly used, as the aromatic ring and nitro group are strong chromophores. For greater specificity and sensitivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (HPLC-MS). researchgate.net Electrospray ionization (ESI) is a suitable ionization technique for these analytes. researchgate.net

Separation: Reversed-phase columns (e.g., C18) are typically employed, using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Gas Chromatography (GC): GC is suitable for volatile compounds or those that can be made volatile through derivatization.

Detection: For halogenated compounds, an electron capture detector (ECD) provides high sensitivity. However, for unambiguous identification, mass spectrometry (GC-MS) is the preferred method. cdc.gov

Sample Preparation: Since benzoic acids are not sufficiently volatile for direct GC analysis, a derivatization step (e.g., esterification to form a methyl ester) is typically required before injection.

The table below summarizes the key analytical methodologies.

| Technique | Detector | Sample Preparation | Application | References |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectroscopy | Solvent extraction from soil/water, filtration | Quantification of parent compound and degradation products with chromophores. | ijmr.net.inekb.eg |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (e.g., ESI-MS) | Solvent extraction, solid-phase extraction (SPE) for cleanup and concentration. | Highly sensitive and specific identification and quantification of parent compound and metabolites in complex matrices like soil and water. | ekb.egresearchgate.net |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) | Solvent extraction followed by chemical derivatization (e.g., esterification) to increase volatility. | Sensitive detection of halogenated or volatile degradation products. | ijmr.net.incdc.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Solvent extraction and chemical derivatization. | Definitive identification of volatile degradation products based on mass spectra. | researchgate.netcdc.gov |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

The era of "big data" in chemistry is being harnessed by artificial intelligence (AI) and machine learning (ML) to revolutionize how synthetic routes are designed and optimized. nih.govresearchgate.net For a molecule with the complexity of 4-Chloro-3-fluoro-2-nitrobenzoic acid, where multiple reactive sites present selectivity challenges, these computational tools offer a path toward more efficient and predictable synthesis. researchgate.net

Future applications for this compound could involve using ML models to:

Predict Reactivity: Foresee the most likely reaction pathways and side products under various conditions, accounting for the interplay between the chloro, fluoro, nitro, and carboxylic acid groups.

Optimize Conditions: Suggest optimal catalysts, solvents, and temperatures to maximize yield and selectivity for specific transformations, such as selective reduction of the nitro group or nucleophilic substitution of one of the halogens. beilstein-journals.org

Development of Novel Catalytic Systems for Specific Transformations of this compound

The functional groups of this compound—a nitro group, two different halogens, and a carboxylic acid—present a formidable challenge for chemical selectivity. The development of novel catalytic systems is crucial for unlocking its full synthetic potential by enabling precise transformations at specific sites.

Key areas of catalytic research relevant to this molecule include:

Selective Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation. beilstein-journals.org Research is focused on catalysts that can achieve this reduction with high chemoselectivity, leaving the halogen atoms and the carboxylic acid group intact. nih.govjsynthchem.com For example, systems using nanoparticles, such as Fe/ppm Pd, have shown remarkable selectivity in the reduction of nitroaromatics in environmentally friendly aqueous media. nih.gov Similarly, certain nitroreductase enzymes demonstrate exquisite chemoselectivity, reducing nitro groups while tolerating other functionalities. nih.gov

C-H Activation/Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org For benzoic acid derivatives, transition metal-catalyzed C-H activation can enable the introduction of new functional groups at positions not easily accessible through classical methods. mdpi.comnih.gov While the electron-poor nature of this particular ring system presents a challenge, future catalysts could be designed to target a specific C-H bond, guided by one of the existing substituents, opening pathways to novel derivatives.

Selective Dehalogenation: While often desired as part of the final structure, the selective removal or replacement of one halogen over the other (e.g., dechlorination without defluorination) would be a powerful tool. Research into catalysts that can differentiate between C-Cl and C-F bonds based on their distinct energies and polarities is an active area of investigation.

The goal is to move beyond stoichiometric reagents toward catalytic cycles that are more efficient, generate less waste, and offer unprecedented control over the molecule's reactive sites.

Exploration of Advanced Supramolecular Assemblies and Co-Crystals with Tunable Properties

Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a powerful avenue for designing new materials with tailored properties. This compound is an excellent candidate for this field due to its capacity for forming multiple, directional non-covalent interactions, including hydrogen bonds (via the carboxylic acid) and halogen bonds (via the chlorine and fluorine atoms).

Co-crystal Engineering: Co-crystallization involves combining two or more different molecules in a single crystal lattice. Nitrobenzoic acids have been successfully used as "coformers" to create co-crystals and molecular salts with other compounds, including active pharmaceutical ingredients. nih.govnih.gov By systematically choosing a co-crystal partner, it is possible to modify physical properties like solubility, stability, and mechanical behavior. The presence of both fluorine and chlorine on the ring of this compound provides distinct halogen bond donor sites, allowing for the construction of complex and potentially predictable supramolecular architectures. rsc.orgresearchgate.net

Halogen Bonding: The electrophilic regions on the surface of the chlorine and fluorine atoms can form attractive interactions with nucleophiles (like oxygen or nitrogen atoms on adjacent molecules). rsc.org These "halogen bonds" are highly directional, making them a reliable tool for programming the assembly of molecules into specific 1D, 2D, or 3D structures. The interplay between hydrogen bonding from the carboxylic acid dimer synthon and halogen bonding could lead to the formation of robust and intricate supramolecular organic frameworks (SOFs).